Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate is a complex organic compound with significant pharmacological implications. It is primarily recognized for its role in the treatment of glaucoma and ocular hypertension. The compound is classified under prostaglandin analogs, which are synthetic derivatives of naturally occurring prostaglandins, known for their ability to lower intraocular pressure.
This compound was developed by Pharmacia & Upjohn, a pharmaceutical company based in Switzerland and the United States, and was launched in the United States in 1996. It has been utilized in various formulations for managing conditions associated with increased intraocular pressure.
Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate falls under the category of prostaglandin analogs. These compounds mimic the effects of natural prostaglandins, which are lipid compounds that perform various physiological functions, including modulation of inflammation and regulation of intraocular pressure.
The synthesis of propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate involves several chemical reactions starting from specific precursors. One common method includes the use of cyclopentane derivatives as a core structure, which undergoes hydroxylation and alkylation processes to introduce functional groups essential for biological activity.
The synthesis typically requires careful control of reaction conditions to ensure the correct stereochemistry and purity of the final product. Techniques such as chromatography may be employed to isolate and purify intermediates throughout the synthesis process. The detailed reaction pathways often involve multiple steps including:
The molecular formula for propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate is . The structure features a cyclopentane ring substituted with multiple hydroxyl groups and an elongated carbon chain that contributes to its pharmacological properties.
Key molecular data includes:
Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate participates in various chemical reactions typical of prostaglandin analogs:
The stability and reactivity of this compound are influenced by its functional groups; thus, conditions such as pH and temperature must be optimized during handling and storage.
Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate acts primarily by mimicking natural prostaglandins to reduce intraocular pressure. It achieves this through:
Studies have shown that this compound effectively lowers intraocular pressure in animal models and human subjects, making it a valuable therapeutic agent for glaucoma management.
Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate appears as a light yellow liquid with a refractive index of approximately . Its specific rotation is reported as (c = 0.91 in acetonitrile).
The compound is characterized by:
Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate is primarily used in ophthalmology for treating glaucoma and ocular hypertension due to its ability to lower intraocular pressure effectively. Its development has contributed significantly to therapeutic strategies targeting these conditions.
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8